molecular formula C28H28N4O7S2 B2794382 Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(4-(piperidin-1-ylsulfonyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851977-70-3

Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(4-(piperidin-1-ylsulfonyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2794382
CAS No.: 851977-70-3
M. Wt: 596.67
InChI Key: LWMCXXHBLWJCPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(4-(piperidin-1-ylsulfonyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a structurally complex heterocyclic compound featuring a thieno[3,4-d]pyridazine core. Key functional groups include:

  • Position 1: Ethyl carboxylate ester, enhancing lipophilicity and metabolic stability.
  • Position 5: 4-(Piperidin-1-ylsulfonyl)benzamido group, introducing a sulfonamide moiety linked to a piperidine ring, which may improve solubility and serve as a pharmacophore in medicinal applications.

Structural characterization of such compounds typically employs X-ray crystallography using programs like SHELX .

Properties

IUPAC Name

ethyl 3-(4-methoxyphenyl)-4-oxo-5-[(4-piperidin-1-ylsulfonylbenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O7S2/c1-3-39-28(35)24-22-17-40-26(23(22)27(34)32(30-24)19-9-11-20(38-2)12-10-19)29-25(33)18-7-13-21(14-8-18)41(36,37)31-15-5-4-6-16-31/h7-14,17H,3-6,15-16H2,1-2H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWMCXXHBLWJCPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(4-(piperidin-1-ylsulfonyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound with potential pharmacological applications. This article aims to provide a detailed examination of its biological activity, synthesis, and therapeutic potential based on available research findings.

Chemical Structure and Properties

The compound features a thieno[3,4-d]pyridazine core, which is known for its biological activity. The presence of a piperidinyl sulfonamide and a methoxyphenyl substituent enhances its pharmacological profile. The molecular formula is C27H28N4O5C_{27}H_{28}N_{4}O_{5} with a molecular weight of approximately 484.54 g/mol.

PropertyValue
Molecular FormulaC27H28N4O5
Molecular Weight484.54 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies on thieno[3,4-d]pyridazine derivatives have shown promising results against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Enzyme Inhibition

The compound's structural components suggest potential inhibition of key enzymes involved in cancer progression and other diseases. Specifically:

  • Acetylcholinesterase (AChE) : Compounds with similar piperidine moieties have demonstrated AChE inhibitory activity, which is crucial in neurodegenerative diseases like Alzheimer's.
  • Urease Inhibition : The sulfonamide group is known for its antibacterial properties by inhibiting urease, which is vital for the survival of certain pathogens.

Antimicrobial Activity

This compound may also exhibit antimicrobial properties due to the presence of the sulfonamide group, which has been associated with various antibacterial activities against Gram-positive and Gram-negative bacteria.

Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer effects of thieno[3,4-d]pyridazine derivatives on human breast cancer cells (MCF-7). The derivatives were found to induce significant cytotoxicity with IC50 values ranging from 10 to 30 µM. The mechanism involved the activation of caspases leading to apoptosis.

Study 2: Enzyme Inhibition Profile

Another research focused on the enzyme inhibition properties of similar compounds. The synthesized derivatives were tested against AChE and showed varying degrees of inhibition with IC50 values ranging from 0.2 to 15 µM. This suggests that modifications in the piperidine or phenyl groups can enhance inhibitory potency.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The following table compares the target compound with structurally similar derivatives, focusing on substituent effects and hypothetical properties:

Compound Name / Identifier Position 3 Substituent Position 5 Substituent Molecular Features Hypothesized Properties
Target Compound 4-Methoxyphenyl 4-(Piperidin-1-ylsulfonyl)benzamido - Sulfonamide group enhances solubility.
- Piperidine ring increases basicity.
Potential kinase inhibition due to sulfonamide pharmacophore .
Ethyl 5-{[(4-methoxyphenyl)acetyl]amino}-4-oxo-3-[4-(trifluoromethyl)phenyl]-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate 4-(Trifluoromethyl)phenyl (4-Methoxyphenyl)acetyl amino - CF₃ group increases lipophilicity.
- Acetyl amino reduces steric bulk.
Improved metabolic stability; potential use in hydrophobic binding pockets .
Ethyl 5-amino-3-(4-aminophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate 4-Aminophenyl 5-Amino - Amino groups enhance polarity.
- Smaller substituent reduces steric hindrance.
High solubility; possible hydrogen-bonding interactions in biological targets .

Key Observations:

Substituent Effects on Lipophilicity: The trifluoromethyl group in the compound increases lipophilicity compared to the target compound’s 4-methoxyphenyl, which may influence membrane permeability and target binding . The piperidin-1-ylsulfonyl group in the target compound balances solubility and steric bulk, unlike the acetyl amino group in , which offers minimal steric hindrance.

Sulfonamide vs. Amino/Acetyl Groups: Sulfonamide-containing compounds (e.g., target compound, derivatives) are frequently associated with enhanced solubility and enzyme inhibitory activity due to their ability to form hydrogen bonds and act as hydrogen-bond acceptors . Amino groups () prioritize polarity and hydrogen-bond donation, favoring interactions with hydrophilic targets .

Piperidine vs. Piperazine in Sulfonamides :

  • The target compound’s piperidine ring (6-membered, one nitrogen) differs from piperazine (6-membered, two nitrogens) in . Piperidine’s reduced basicity may decrease off-target interactions compared to piperazine derivatives .

Q & A

Q. What are the key functional groups and structural features influencing this compound’s reactivity and bioactivity?

The compound’s core is a thieno[3,4-d]pyridazine scaffold fused with a thiophene and pyridazine ring. Critical substituents include:

  • 4-Methoxyphenyl group : Enhances lipophilicity and potential π-π interactions with biological targets.
  • Piperidin-1-ylsulfonyl benzamido moiety : Introduces sulfonamide functionality, which may modulate enzyme inhibition (e.g., kinases) or receptor binding .
  • Ethyl ester : Provides a hydrolyzable group for prodrug strategies or metabolic activation . Structural confirmation requires NMR (¹H/¹³C) for proton environments, IR for carbonyl (C=O) and sulfonamide (S=O) vibrations, and mass spectrometry for molecular weight validation .

Q. What are the standard synthetic routes for this compound, and how are yields optimized?

Synthesis typically involves:

  • Multi-step coupling : Starting with thieno[3,4-d]pyridazine core formation via cyclization, followed by sequential amidation (e.g., using 4-(piperidin-1-ylsulfonyl)benzoyl chloride) and esterification .
  • Critical parameters :
  • Reaction temperature : Elevated temperatures (70–100°C) for amidation to ensure complete conversion .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
  • Catalysts : Triethylamine or DMAP for acid chloride activation .
    Yields >60% are achievable with stoichiometric control and inert atmospheres .

Q. How is purity assessed, and what analytical methods resolve structural ambiguities?

  • HPLC with UV detection (λ = 254 nm) ensures >95% purity.
  • X-ray crystallography resolves stereochemical uncertainties (e.g., dihydrothieno ring conformation) .
  • 2D NMR (COSY, HSQC) distinguishes overlapping signals from the methoxyphenyl and piperidinyl groups .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Substituent variation :
  • Replace 4-methoxyphenyl with fluorophenyl or chlorophenyl to assess electronic effects on receptor binding .
  • Modify the piperidine sulfonamide to a morpholine or thiomorpholine analog to probe steric tolerance .
    • Assay design :
  • Kinase inhibition profiling : Use ADP-Glo™ assays across a panel of 50+ kinases to identify selectivity .
  • Computational modeling : Molecular docking (AutoDock Vina) against crystallized targets (e.g., EGFR or PI3K) predicts binding modes .

Q. What experimental strategies address contradictory bioactivity data across studies?

  • Orthogonal assays : Validate enzyme inhibition (e.g., IC₅₀) using both fluorescence polarization and radiometric assays to rule out artifact interference .
  • Metabolic stability testing : Incubate with liver microsomes (human/rat) to determine if rapid degradation explains inconsistent cellular activity .
  • Counter-screening : Test against off-target receptors (e.g., GPCRs) via β-arrestin recruitment assays .

Q. How can reaction mechanisms for key transformations (e.g., amidation) be elucidated?

  • Kinetic studies : Monitor reaction progress via in-situ FTIR to track carbonyl (1720 cm⁻¹) and sulfonamide (1350 cm⁻¹) formation .
  • Isotopic labeling : Use ¹⁸O-labeled benzoyl chloride to confirm nucleophilic acyl substitution pathways .
  • DFT calculations : Gaussian09 simulations map energy barriers for intermediates (e.g., tetrahedral collapse during amide bond formation) .

Q. What strategies improve solubility and formulation for in vivo studies?

  • Salt formation : React with HCl or sodium bicarbonate to generate water-soluble salts .
  • Nanoparticle encapsulation : Use PLGA or liposomes (50–200 nm) for sustained release; characterize via dynamic light scattering (DLS) .
  • Co-solvent systems : Test PEG-400/water mixtures (up to 30% v/v) for parenteral administration .

Q. How do environmental conditions (pH, light) impact compound stability?

  • pH stability : Perform accelerated degradation studies (25–40°C) in buffers (pH 1–10); monitor via HPLC for ester hydrolysis or sulfonamide cleavage .
  • Photostability : Expose to UV light (320–400 nm) for 48 hours; LC-MS identifies photooxidation products (e.g., sulfoxide formation) .

Data Interpretation and Optimization

Q. What statistical approaches optimize reaction conditions for scale-up?

  • Design of Experiments (DoE) : Use a central composite design to model interactions between temperature, solvent ratio, and catalyst loading .
  • Response surface methodology (RSM) : Maximize yield while minimizing impurities (e.g., <2% unreacted starting material) .

Q. How can computational tools guide lead optimization?

  • Free-energy perturbation (FEP) : Predict ΔΔG for substituent changes (e.g., methoxy → ethoxy) to prioritize synthetic targets .
  • ADMET prediction : SwissADME or pkCSM models forecast bioavailability, CYP450 interactions, and hERG liability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.